
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide, also known as TAK-242, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TAK-242 was first discovered by Takeda Pharmaceutical Company Limited and has since been extensively researched for its ability to modulate the immune response and reduce inflammation.
作用机制
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide works by binding to the intracellular domain of TLR4, preventing its activation and downstream signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a reduction in the recruitment of immune cells to the site of inflammation. This mechanism of action has been shown to be effective in reducing inflammation and improving outcomes in a variety of disease models.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and immune response, N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of platelet activation, the modulation of glucose metabolism, and the regulation of lipid metabolism. These effects have been studied in a variety of disease models and may have potential therapeutic applications in a range of conditions.
实验室实验的优点和局限性
One of the main advantages of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide for lab experiments is its specificity and potency. N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been shown to have a high degree of selectivity for TLR4 and is able to inhibit its activation at very low concentrations. This makes it a valuable tool for studying the role of TLR4 in a variety of disease models. However, one limitation of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
未来方向
There are a number of potential future directions for research on N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide. One area of focus is the development of more potent and selective TLR4 inhibitors, which may have even greater therapeutic potential. Another area of research is the exploration of the effects of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide on other immune receptors and signaling pathways, which may provide insights into new therapeutic targets. Finally, there is also interest in studying the potential use of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide in combination with other drugs or therapies, in order to enhance its efficacy and expand its therapeutic applications.
合成方法
The synthesis of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide involves the reaction of 1-tert-butyl-4-chloropyrazole with 3,4-dihydro-1H-isochromen-1-one in the presence of a base and a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound, N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide.
科学研究应用
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the main areas of research has been in the field of inflammation and immune response modulation. N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been shown to inhibit the activation of toll-like receptor 4 (TLR4), a key mediator of inflammation and immune response. This inhibition has been shown to reduce inflammation and improve outcomes in a variety of disease models, including sepsis, acute lung injury, and rheumatoid arthritis.
属性
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)21-12-14(11-19-21)20-17(22)10-16-15-7-5-4-6-13(15)8-9-23-16/h4-7,11-12,16H,8-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDWXZRMYGMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)CC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)
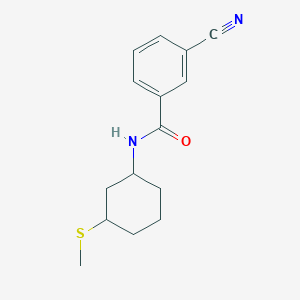
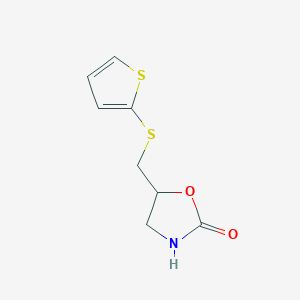
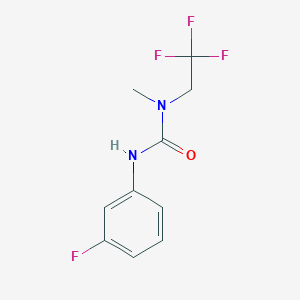
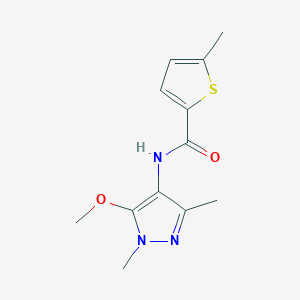


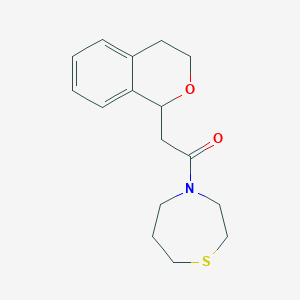


![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
